molecular formula C30H52O5 B11826559 (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid

Cat. No.: B11826559
M. Wt: 492.7 g/mol
InChI Key: DBEKTYNEIIUVFN-ULNSLHSMSA-N
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Description

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid is a complex organic compound with a unique structure that includes a hexyl group, a hydroxy group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include the following steps:

    Formation of the hexyl chain: This can be achieved through the alkylation of a suitable precursor.

    Introduction of the hydroxy group: This step may involve oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

    Attachment of the methoxybenzyl group: This can be done through etherification reactions, where the hydroxy group reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methoxybenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an aprotic solvent.

    Substitution: Sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ether derivatives.

Scientific Research Applications

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methoxybenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxyphenyl)oxy)hexadecanoic acid: Similar structure but with a phenyl group instead of a benzyl group.

    (2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-ethoxybenzyl)oxy)hexadecanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((4-methoxybenzyl)oxy)hexadecanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, enhances its hydrophobicity and potential for specific interactions with biological targets.

Properties

Molecular Formula

C30H52O5

Molecular Weight

492.7 g/mol

IUPAC Name

(2S,3S,5R)-2-hexyl-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoic acid

InChI

InChI=1S/C30H52O5/c1-4-6-8-10-11-12-13-14-15-17-27(35-24-25-19-21-26(34-3)22-20-25)23-29(31)28(30(32)33)18-16-9-7-5-2/h19-22,27-29,31H,4-18,23-24H2,1-3H3,(H,32,33)/t27-,28+,29+/m1/s1

InChI Key

DBEKTYNEIIUVFN-ULNSLHSMSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

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